molecular formula C16H17N3O3 B6427573 (2E)-3-(furan-2-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]prop-2-en-1-one CAS No. 2035006-78-9

(2E)-3-(furan-2-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]prop-2-en-1-one

Cat. No. B6427573
CAS RN: 2035006-78-9
M. Wt: 299.32 g/mol
InChI Key: FONQVUGLTAEBKF-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(Furan-2-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]prop-2-en-1-one is a synthetic compound belonging to the class of heterocyclic compounds. It has been used in various scientific research applications for its unique properties. This compound has been studied for its potential applications in the fields of biochemistry and physiology, as well as its potential use as a laboratory reagent.

Mechanism of Action

The mechanism of action of (2E)-3-(Furan-2-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]prop-2-en-1-one is not fully understood. However, it is believed that the compound binds to certain receptors in the body, which triggers a reaction that leads to the desired biochemical or physiological effect. This binding is thought to be mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(Furan-2-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]prop-2-en-1-one have not been extensively studied. However, some studies have suggested that this compound may have anti-inflammatory and antioxidant properties, as well as potential anti-cancer effects. Additionally, it has been suggested that this compound may have a role in regulating the immune system.

Advantages and Limitations for Lab Experiments

The use of (2E)-3-(Furan-2-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]prop-2-en-1-one in laboratory experiments has several advantages. It is relatively inexpensive and can be easily synthesized. Additionally, it is relatively non-toxic and has a low potential for adverse effects. However, there are some limitations to its use in lab experiments. It is not very stable, and its effects can vary depending on the conditions of the experiment. Additionally, it is difficult to accurately measure the concentration of the compound due to its low solubility in water.

Future Directions

There are several potential future directions for (2E)-3-(Furan-2-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]prop-2-en-1-one. One potential direction is to further investigate its potential applications in biochemistry and physiology. Additionally, it could be studied for its potential use in the development of new drugs or treatments. It could also be studied for its potential use as a laboratory reagent in the synthesis of other compounds. Finally, it could be studied for its potential use in diagnostics and biomarker detection.

Synthesis Methods

The synthesis of (2E)-3-(Furan-2-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]prop-2-en-1-one can be achieved through a variety of methods. The most common method is the reaction of a furan-2-yl-3-oxoprop-2-en-1-one with a pyrimidine-4-yloxy-piperidine-1-yl-3-oxoprop-2-en-1-one. This reaction is typically performed in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is usually carried out at temperatures ranging from 0-80 °C, and the reaction time can range from several minutes to several hours.

Scientific Research Applications

(2E)-3-(Furan-2-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]prop-2-en-1-one has been used in various scientific research applications. It has been studied for its potential use as a laboratory reagent in the synthesis of other compounds. Additionally, it has been studied for its potential applications in the fields of biochemistry and physiology. It has been used to investigate the effects of various compounds on the human body, as well as to study the biochemical and physiological effects of various drugs.

properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(3-pyrimidin-4-yloxypiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-16(6-5-13-4-2-10-21-13)19-9-1-3-14(11-19)22-15-7-8-17-12-18-15/h2,4-8,10,12,14H,1,3,9,11H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONQVUGLTAEBKF-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC=CO2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=CC=CO2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)prop-2-en-1-one

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